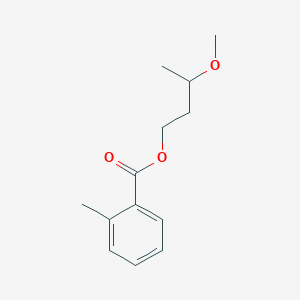

3-Methoxybutyl 2-methylbenzoate

Description

3-Methoxybutyl 2-methylbenzoate is an ester derivative of 2-methylbenzoic acid, where the carboxylic acid group is esterified with 3-methoxybutanol. This compound is characterized by a methoxy-substituted butyl chain and a methyl group at the ortho position of the benzoate ring.

Properties

CAS No. |

6640-72-8 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-methoxybutyl 2-methylbenzoate |

InChI |

InChI=1S/C13H18O3/c1-10-6-4-5-7-12(10)13(14)16-9-8-11(2)15-3/h4-7,11H,8-9H2,1-3H3 |

InChI Key |

MQXFMCBHZOROER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCCC(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybutyl 2-methylbenzoate typically involves the esterification reaction between 3-methoxybutanol and 2-methylbenzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-Methoxybutanol+2-Methylbenzoic acidH2SO43-Methoxybutyl 2-methylbenzoate+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated to around 100-150°C and maintained under these conditions for several hours. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methoxybutyl 2-methylbenzoate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

**Common Reagents and

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Functional Group Variations

The following compounds share structural similarities with 3-methoxybutyl 2-methylbenzoate, differing primarily in substituent groups or ester chains:

Key Observations :

- Substituent Effects: The presence of a methyl group on the benzoate ring (as in this compound) increases hydrophobicity compared to hydroxyl or phenoxy groups .

Physical and Chemical Properties

Boiling Points and Solubility

Data from analogous methoxy-substituted compounds (e.g., methoxybenzoic acids) suggest that ortho-substituted derivatives like 2-methylbenzoate esters exhibit higher boiling points due to reduced steric hindrance and enhanced intermolecular forces . For example:

- 2-Methoxybenzoic acid : Boiling point = 538.5°C .

- 3-Methoxybutyl acetate: Lower volatility compared to non-methoxy esters, attributed to the methoxy group’s electron-donating effects .

Reactivity and Biodegradability

- Degradation Pathways : 2-Methylbenzoate derivatives (e.g., 2-methylbenzoic acid) are oxidized to 3-methylcatechol during microbial degradation, as observed in Bacillus amyloliquefaciens W1. This suggests that this compound may follow similar metabolic routes, with the methoxybutyl chain influencing degradation kinetics .

- Stability : Peroxydicarbonates (e.g., bis(3-methoxybutyl) peroxydicarbonate) are highly reactive and hazardous, whereas ester derivatives like this compound are likely more stable due to the absence of peroxide bonds .

Research Findings and Gaps

Key Research Insights

- Structural Influence on Properties : The ortho-methyl group in this compound likely reduces crystallinity compared to para-substituted analogs, as seen in methoxybenzoic acids .

- Synthetic Routes: Similar esters (e.g., methyl 2-benzoylamino-3-oxobutanoate) are synthesized via condensation reactions, suggesting feasible pathways for this compound production .

Unresolved Questions

- Experimental Data: Limited direct data on melting/boiling points, solubility, and toxicity of this compound necessitate further study.

- Ecotoxicology : The environmental impact of methoxybutyl ester degradation products remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.